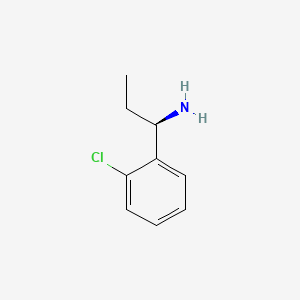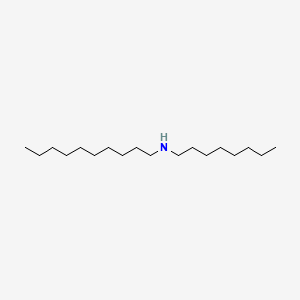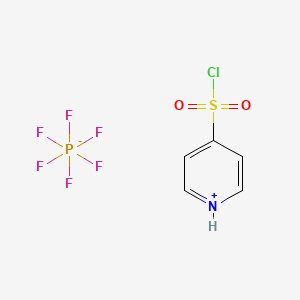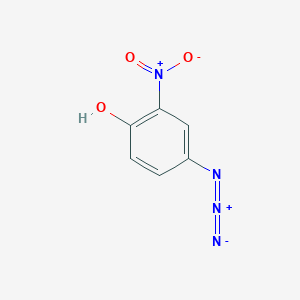
2-Oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(p-tolil)etil 2-(4-heptilfenil)quinolina-4-carboxilato es un compuesto orgánico complejo que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Oxo-2-(p-tolil)etil 2-(4-heptilfenil)quinolina-4-carboxilato típicamente involucra múltiples pasos. Un método común comienza con la preparación del núcleo de quinolina, seguido de la introducción de los grupos p-tolil y heptilfenil. Las condiciones de reacción a menudo implican el uso de solventes como dimetilsulfóxido (DMSO) y catalizadores como carbonato de potasio. La reacción se monitorea mediante cromatografía en capa fina (TLC) para asegurar que se forme el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando pasos de purificación como recristalización o cromatografía en columna. El uso de técnicas de cribado de alto rendimiento asegura la producción eficiente del compuesto a escala comercial .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Oxo-2-(p-tolil)etil 2-(4-heptilfenil)quinolina-4-carboxilato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolina o las cadenas laterales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Agentes sustituyentes: Halogenos, agentes alquilantes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que las reacciones de sustitución pueden introducir varios grupos alquilo o arilo .
Aplicaciones Científicas De Investigación
2-Oxo-2-(p-tolil)etil 2-(4-heptilfenil)quinolina-4-carboxilato tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial como agente terapéutico en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Oxo-2-(p-tolil)etil 2-(4-heptilfenil)quinolina-4-carboxilato involucra su interacción con dianas moleculares específicas. El núcleo de quinolina puede intercalarse con el ADN, interrumpiendo los procesos celulares. Además, el compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Oxo-2-feniletil 2-(4-heptilfenil)quinolina-4-carboxilato
- 2-Oxo-2-(o-tolil)etil 2-(4-heptilfenil)quinolina-4-carboxilato
- 4-Hidroxi-2-quinolonas
Unicidad
2-Oxo-2-(p-tolil)etil 2-(4-heptilfenil)quinolina-4-carboxilato es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su combinación de los grupos p-tolil y heptilfenil con el núcleo de quinolina lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Número CAS |
355433-29-3 |
|---|---|
Fórmula molecular |
C32H33NO3 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C32H33NO3/c1-3-4-5-6-7-10-24-15-19-25(20-16-24)30-21-28(27-11-8-9-12-29(27)33-30)32(35)36-22-31(34)26-17-13-23(2)14-18-26/h8-9,11-21H,3-7,10,22H2,1-2H3 |
Clave InChI |
QEYKKRUISBOKTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)


![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)






